molecular formula C19H12FNO3S B2869306 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide CAS No. 866155-10-4

4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Cat. No.: B2869306
CAS No.: 866155-10-4
M. Wt: 353.37
InChI Key: PQOKCFGUWMJLHK-UHFFFAOYSA-N
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Description

4-Fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide (CAS 866155-10-4) is a synthetic benzenesulfonamide derivative incorporating a fluorenone moiety, designed for advanced pharmacological and oncological research. This compound belongs to a class of molecules where a benzenesulfonamide group, known for its versatility in drug discovery, is strategically linked to a planar, tricyclic fluorenone system. The fluorenone scaffold is of significant research interest due to its potential to act as a DNA intercalator, a property shared with other tricyclic structures like xanthones, which can disrupt cancer cell proliferation . The specific presence of the fluorine atom on the benzenesulfonamide ring is a common modification in medicinal chemistry to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. The primary research value of this compound lies in the exploration of novel antiproliferative agents. Structurally related hybrid molecules, which combine a sulfonamide pharmacophore with a polycyclic aromatic system like a xanthone or fluorenone, have demonstrated promising inhibitory effects on the viability of various human cancer cell lines, including breast cancer (MDA-MB-231) and neuroblastoma (SK-N-MC) models . The mechanism of action for such hybrids is multifaceted and may involve cell cycle perturbation and functional suppression of key transcriptional activators . Furthermore, benzenesulfonamide cores are extensively investigated as potent inhibitors of carbonic anhydrase isoforms (CA IX and XII), which are overexpressed in many solid tumors and contribute to tumor acidosis and survival . The high topological polar surface area (TPSA) often associated with such polar molecules can be advantageous for developing selective inhibitors against extracellular, tumor-associated targets like CA IX over intracellular off-target isoforms . Researchers can utilize this high-purity compound as a key intermediate or a novel chemical entity for screening against a panel of cancer cell lines, conducting mechanistic studies on apoptosis and cell cycle arrest, and designing more selective CA inhibitors via the "tail approach" . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-(9-oxofluoren-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO3S/c20-12-8-10-13(11-9-12)25(23,24)21-17-7-3-6-15-14-4-1-2-5-16(14)19(22)18(15)17/h1-11,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOKCFGUWMJLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenesulfonyl chloride and 9-fluorenone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-fluorobenzenesulfonyl chloride is reacted with 9-fluorenone in an organic solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or sulfonamide positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-Fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide is a chemical compound with potential applications in scientific research, particularly in the development of anticancer agents .

Basic Information
this compound has the following characteristics:

  • CAS Number: 866155-10-4
  • Molecular Formula: C19H12FNO3S
  • Molecular Weight: 353.37 g/mol

Apoptosis Inducers

This compound is related to the class of N-aryl-9-oxo-9H-fluorene-1-carboxamides, some of which have been identified as apoptosis inducers . These compounds can induce programmed cell death and may have potential as anticancer agents .

  • Mechanism of Action: Modification of the 9-oxo-9H-fluorene ring can lead to compounds with improved activity in inducing apoptosis . Some derivatives have shown activity in tubulin inhibition assays, suggesting a change in the mechanism of action compared to earlier lead compounds .
  • Anticancer Research: N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was identified as a novel apoptosis inducer using a caspase- and cell-based high-throughput screening assay . It has demonstrated sub-micromolar potencies for caspase induction and growth inhibition in various human cancer cell lines, including breast cancer (T47D), colon cancer (HCT116), and hepatocellular carcinoma (SNU398) .

Potential for Target Identification

Mechanism of Action

The mechanism of action of 4-fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Physicochemical Properties and Crystallography

Crystal structures of related compounds provide insights into molecular packing and solubility:

  • N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide : Adopts an orthorhombic crystal system (Pbca) with a density of 1.488 Mg/m³, stabilized by C–H···O and π-π interactions .
  • 4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide : Exhibits a dihedral angle of 74.8° between the benzene rings, reducing steric hindrance and favoring layered packing .

Tabulated Comparison of Key Compounds

Compound Name Substituents Biological Activity (IC₅₀ or Target) Key Properties Reference
4-Fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide 9-Oxo-fluorenyl, 4-F Not reported (inferred structural) High rigidity, potential π-π stacking
13d (Aminothiazole-paeonol derivative) Thiazolyl, 4-F AGS: 7.2 µM; HT-29: 11.2 µM Superior to 5-FU, low fibroblast toxicity
4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide 4-NO₂, 4-F Crystal structure analysis Planar geometry, layered packing
4-F-PhSul-Big-Tol Biguanide, 4-F Antimicrobial Ir-based complex, high selectivity

Biological Activity

4-Fluoro-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry, particularly as an apoptosis inducer in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H12FNO3S
  • Molecular Weight : 353.37 g/mol
  • CAS Number : 866155-10-4
  • Boiling Point : Approximately 547.8 ± 60.0 °C at 760 mmHg .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is facilitated through the activation of caspases, which are crucial enzymes in the apoptotic pathway. High-throughput screening assays have demonstrated that this compound can effectively induce caspase activation leading to cell death in various cancer cell lines, including T47D (human breast cancer), HCT116 (human colon cancer), and SNU398 (hepatocellular carcinoma) .

Key Findings:

  • The compound exhibits sub-micromolar potency in inducing apoptosis and inhibiting cell growth.
  • It arrests the cell cycle at the G2/M phase, triggering subsequent apoptotic processes as confirmed by flow cytometry analyses .

Structure-Activity Relationship (SAR)

SAR studies have been essential in understanding how modifications to the chemical structure of compounds similar to this compound influence their biological activity. For instance, modifications on the 9H-fluorene ring have shown varying degrees of tolerance and potency against different cancer cell lines.

CompoundEC50 (µM)Cell LineNotes
2a0.15 - 0.29T47D, HCT116, SNU398Original lead compound
5a~0.05T47DImproved potency over lead
5b~0.10HCT116Active in tubulin inhibition assay

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Apoptosis Induction :
    A study focused on N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide demonstrated significant apoptosis induction with an EC50 value in the sub-micromolar range across multiple cancer types . This indicates that structural analogs may also exhibit similar or enhanced biological activities.
  • Cell Cycle Arrest :
    Research indicated that compounds derived from the fluorene scaffold could effectively arrest cells at specific phases of the cell cycle, particularly G2/M, leading to increased apoptosis rates .
  • Broad-Spectrum Activity :
    Further investigations into related compounds revealed broad-spectrum activity against various cancer cell lines, suggesting that modifications to the benzene sulfonamide moiety could enhance therapeutic potential .

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